molecular formula C20H23FN2O4S B2602253 3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 727420-69-1

3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2602253
CAS No.: 727420-69-1
M. Wt: 406.47
InChI Key: RJKSYKIAMXPDGP-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene ring linked to an indole moiety. Key structural attributes include:

  • Substituents on the benzene ring: Ethoxy (3-position) and fluoro (4-position) groups.
  • Indole scaffold: A 5-methoxy-2-methyl-1H-indole group connected via an ethyl sulfonamide bridge.
  • Molecular formula: C₂₀H₂₃FN₂O₄S, molecular weight 406.47 g/mol .

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-27-20-12-15(6-7-18(20)21)28(24,25)22-10-9-16-13(2)23-19-8-5-14(26-3)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKSYKIAMXPDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used in the study of enzyme interactions and receptor binding .

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities .

Mechanism of Action

The mechanism by which 3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors, while the sulfonamide group may enhance its binding affinity and specificity . The ethoxy and fluoro groups could further modulate its activity by affecting its electronic properties and steric interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of substituent effects on physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Key Data Reference
Target Compound 3-ethoxy-4-fluoro, 5-methoxy-2-methyl-indole 406.47 Available: 2 mg; Salt: None
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)sulfonyl acetamide (31) 4-chlorobenzoyl, 5-methoxy-2-methyl-indole, 4-CF₃-phenylsulfonyl 552.93 Yield: 43%; Application: Non-azole inhibitor of protozoan CYP51 enzymes
4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15) 4-chloro-phenyl hydrazone, sulfonamide 395.84 Yield: 95%; Melting Point: 226–227°C; Activity: Antimicrobial
N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-methylcyclohexanecarboxamide Pyridin-4-ylamino, indole-3-yl 432.53 Activity: Non-azole CYP51 inhibitor for trypanosomiasis/leishmaniasis
Key Observations :

Substituent Impact on Molecular Weight :

  • The trifluoromethyl (CF₃) group in Compound 31 increases molecular weight significantly (552.93 g/mol) compared to the target compound (406.47 g/mol).
  • Chlorine substituents (e.g., in Compound 15 ) moderately elevate molecular weight while enhancing thermal stability (high melting point).

Biological Activity: Indole-sulfonamide hybrids (e.g., Compound 31) demonstrate efficacy as non-azole inhibitors of protozoan CYP51 enzymes, a target for parasitic diseases . Hydrazone derivatives (e.g., Compound 15) exhibit antimicrobial properties, likely due to the hydrazone moiety’s chelation capacity .

Hydrazones (e.g., Compound 15) achieve high yields (95%) via straightforward condensation reactions .

Substituent-Driven Pharmacological Profiles

Indole Modifications :
  • 5-Methoxy-2-methyl-indole : Present in both the target compound and Compound 31 , this group enhances metabolic stability and membrane permeability due to methoxy’s electron-donating effects .
  • Pyridin-4-ylamino Indole Derivatives: These exhibit improved target binding (e.g., CYP51 inhibition) via π-π stacking interactions with heme cofactors .
Sulfonamide Variations :
  • Unsubstituted Sulfonamide (Target Compound) : The absence of strong electron-withdrawing groups may reduce off-target interactions but limit potency compared to halogenated analogs.

Biological Activity

3-Ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structural features, including an ethoxy group, a fluoro substituent, and an indole derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22FN2O3S\text{C}_{17}\text{H}_{22}\text{F}\text{N}_2\text{O}_3\text{S}

Key Structural Features:

  • Ethoxy Group: Enhances lipophilicity, potentially improving membrane permeability.
  • Fluoro Substituent: Often associated with increased biological activity and selectivity.
  • Indole Derivative: Known for a wide range of pharmacological effects.

1. Neuroprotective Effects

Research indicates that this compound may play a role in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have shown that indole derivatives exhibit neuroprotective properties by modulating neuronal health and reducing oxidative stress.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and exhibit activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation management . The structure–activity relationship (SAR) indicates that modifications in the indole moiety can enhance anti-inflammatory potency.

3. Antimicrobial Properties

Preliminary antimicrobial assays have demonstrated that derivatives of this compound possess activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant potential for development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionModulation of neuronal health; reduced oxidative stress
Anti-inflammatoryInhibition of COX enzymes; reduced cytokine levels
AntimicrobialEffective against S. aureus and E. coli

Case Study: Neuroprotective Mechanism

A study focusing on the neuroprotective effects of indole derivatives similar to this compound demonstrated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress in vitro. The mechanism was linked to the modulation of signaling pathways associated with cell survival.

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